molecular formula C15H19IN4O4 B11562947 (3E)-N-(3-iodophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(3-iodophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11562947
M. Wt: 446.24 g/mol
InChI Key: UEBUUVGNCGDZSS-VXLYETTFSA-N
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Description

(3E)-N-(3-IODOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an iodophenyl group and a methoxyethyl carbamoyl formamido moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-IODOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of a phenyl ring, followed by the introduction of the methoxyethyl carbamoyl formamido group through a series of condensation and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-IODOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3E)-N-(3-IODOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(3-IODOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
  • (3E)-N-(3-CHLOROPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE

Uniqueness

(3E)-N-(3-IODOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its bromine and chlorine analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H19IN4O4

Molecular Weight

446.24 g/mol

IUPAC Name

N'-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C15H19IN4O4/c1-10(19-20-15(23)14(22)17-6-7-24-2)8-13(21)18-12-5-3-4-11(16)9-12/h3-5,9H,6-8H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-10+

InChI Key

UEBUUVGNCGDZSS-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC(=CC=C1)I

Canonical SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC(=CC=C1)I

Origin of Product

United States

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